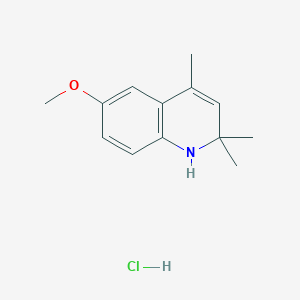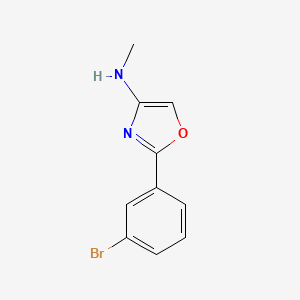
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole typically involves the chlorination of precursor imidazole compounds. The process may include the following steps:
Starting Material: The synthesis begins with an imidazole derivative.
Chlorination: The imidazole derivative undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of imidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrachloroimidazole: Similar in structure but lacks the dichloroethyl group.
4,4,5,5-Tetrachloroimidazole: Similar but without the additional dichloroethyl substitution.
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: Contains multiple imidazole rings but differs in substitution pattern.
Uniqueness
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole is unique due to the presence of both tetrachloro and dichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
5214-74-4 |
|---|---|
Fórmula molecular |
C5H4Cl6N2 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
4,4,5,5-tetrachloro-1-(1,2-dichloroethyl)imidazole |
InChI |
InChI=1S/C5H4Cl6N2/c6-1-3(7)13-2-12-4(8,9)5(13,10)11/h2-3H,1H2 |
Clave InChI |
XFZGAEBKTWGAHX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(C(N1C(CCl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


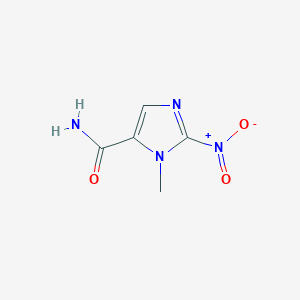
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)


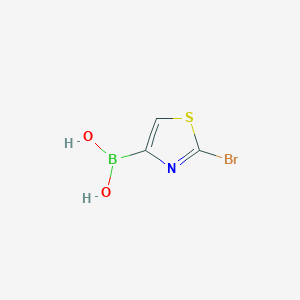
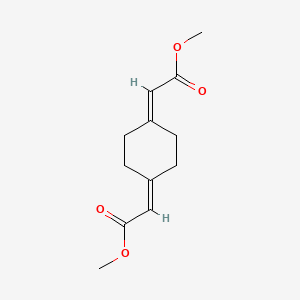
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
